molecular formula C8H8N4O3S B1682306 Thiofuradene CAS No. 2240-21-3

Thiofuradene

Cat. No. B1682306
CAS RN: 2240-21-3
M. Wt: 240.24 g/mol
InChI Key: KXXGBELYAHLJHU-BJMVGYQFSA-N
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Description

Thiofuradene, also known as 1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione, is a chemical compound with the molecular formula C8H8N4O3S . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

Thiofuradene has a molecular weight of 240.24 g/mol . The stereochemistry of Thiofuradene is achiral, with no defined stereocenters and one E/Z center . The molecular structure analysis of similar compounds often involves techniques like 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) .


Physical And Chemical Properties Analysis

Thiofuradene has a molecular formula of C8H8N4O3S and a molecular weight of 240.24 . The physical and chemical properties of a compound can be analyzed using various techniques, including UV-Vis spectroscopy, X-ray photoelectron spectroscopy (XPS), and others .

Scientific Research Applications

Terahertz Radiation and Biological Effects

Thiofuradene, a nitrofuran compound, has potential applications in the field of Terahertz (THz) imaging and sensing technologies. These technologies are increasingly used in medical, military, and security applications, such as security screening at airports, cancer diagnosis, and identification of concealed explosives. THz systems have stimulated interest in understanding their biological effects, laying the foundation for future applications and safe usage (Wilmink & Grundt, 2011).

Pest Control in Agriculture

Thiofuradene has been studied as a chemosterilant in agriculture, specifically for controlling stored-grain insects. Though it did not cause permanent sterility in pests like the red flour beetle and granary weevil, it exhibited a toxic or repellent effect at higher dosages, indicating its potential use in pest management (Thorpe & Ware, 1963).

Cancer and Immunosuppression

While not directly involving thiofuradene, research on thiopurines, a related class of compounds, has shown their application in cancer treatment and as anti-rejection drugs in transplant patients. Understanding the molecular mechanisms of thiopurines can shed light on potential therapeutic applications of similar compounds like thiofuradene (Karran & Attard, 2008).

Antioxidant Research

Thioctic acid, another related compound, has been studied for its potential as a therapeutic metal-chelating antioxidant. Insights from such research might be applicable to understanding the antioxidative properties of thiofuradene (Ou, Tritschler, & Wolff, 1995).

Biomedical Applications of Terahertz Technology

Exploring the applications of THz technology in biomedicine, which may include the use of thiofuradene, offers a comprehensive overview of THz characterization techniques and biological effects. This research is crucial for advancing biomedical applications (Gong et al., 2019).

properties

IUPAC Name

1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3S/c13-12(14)7-2-1-6(15-7)5-10-11-4-3-9-8(11)16/h1-2,5H,3-4H2,(H,9,16)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXGBELYAHLJHU-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=S)N1)N=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=S)N1)/N=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176931
Record name Thiofuradene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiofuradene

CAS RN

2240-21-3
Record name Thiofuradene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiofuradene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiofuradene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOFURADENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07GHB395FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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